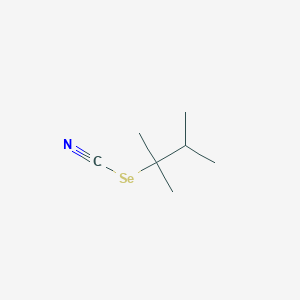
2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride is a nitrogen-based heterocyclic compound. It is part of the quinoxaline family, which is known for its wide range of applications in materials science, pharmaceuticals, and organic chemistry . This compound is particularly interesting due to its potential as a synthetic intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride typically involves the reaction of 2,3-dichloroquinoxaline with thionyl chloride in the presence of dimethylformamide (DMF) . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chlorine atoms, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium salts of hydrazonodithioates and thioureas.
Oxidation: Vanadium (V) oxide is often used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a common reducing agent.
Major Products
The major products formed from these reactions include various substituted quinoxalines and condensed quinoxalines .
Scientific Research Applications
2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of various quinoxaline derivatives.
Biology: It has potential antimicrobial activity and can be used in the development of new antibiotics.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-1,2-dihydroquinoxaline-2-carbonyl chloride involves its interaction with nucleophiles due to the presence of electrophilic chlorine atoms. This interaction leads to the formation of various substituted quinoxalines . The molecular targets and pathways involved are primarily related to its ability to undergo nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: Similar in structure but lacks the carbonyl chloride group.
1,3-Dithiolo[4,5-b]quinoxaline: Contains sulfur atoms and has different reactivity.
Thiazolo[4,5-b]quinoxaline: Contains sulfur and nitrogen atoms, leading to different biological activities.
Properties
CAS No. |
61598-26-3 |
|---|---|
Molecular Formula |
C9H5Cl3N2O |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
2,3-dichloro-1H-quinoxaline-2-carbonyl chloride |
InChI |
InChI=1S/C9H5Cl3N2O/c10-7-9(12,8(11)15)14-6-4-2-1-3-5(6)13-7/h1-4,14H |
InChI Key |
RUWYJJFFYIEJEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=N2)Cl)(C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)





